molecular formula C15H17NO4 B11807532 5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one

5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one

Cat. No.: B11807532
M. Wt: 275.30 g/mol
InChI Key: KJDSVGMCDRTZBI-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common route might include:

    Starting Material: The synthesis may begin with a substituted aniline or a similar aromatic compound.

    Cyclization: The intermediate is subjected to cyclization reactions to form the quinoline core.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Catalysis: Using efficient catalysts to speed up the reaction.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or side chains.

    Substitution: Electrophilic or nucleophilic substitution reactions can replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially hydrogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar core structure.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

Uniqueness

5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to its specific functional groups, which may confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

5,8-dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4-one

InChI

InChI=1S/C15H17NO4/c1-9-7-11(18)14-12(19-3)5-6-13(20-4)15(14)16(9)8-10(2)17/h5-7H,8H2,1-4H3

InChI Key

KJDSVGMCDRTZBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C=CC(=C2N1CC(=O)C)OC)OC

Origin of Product

United States

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